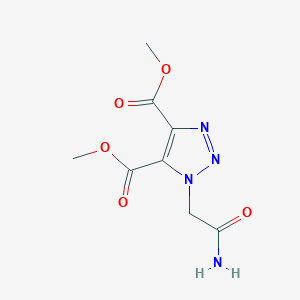

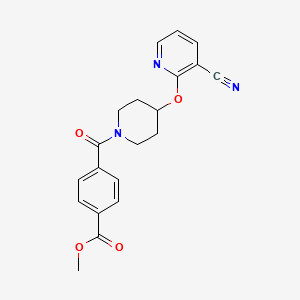

dimethyl 1-(2-amino-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you’re asking about seems to be a derivative of 1H-1,2,3-triazole, which is a class of heterocyclic compounds . These compounds contain a 5-membered ring with two carbon atoms and three nitrogen atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the functional groups present in the compound. For example, the presence of carboxylate groups typically confers acidity and polarity .

Scientific Research Applications

Regioselective Synthesis

A novel synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates utilizes a one-pot condensation approach. This process involves 3-amino-1H-1,2,4-triazole, dimethyl acetylenedicarboxylate, and aryl aldehydes, using silica sodium carbonate as a catalyst. This method highlights a mild, convenient, and environmentally friendly procedure for regioselective synthesis (Karami, Farahi, & Banaki, 2015).

Supramolecular Assemblies

Research into Ag/1,2,4-triazole/polyoxometalates (POMs) hybrid supramolecular families has yielded structures with varying assembly modes. These structures exhibit potential semiconductor capabilities and interesting photoluminescence phenomena, showcasing the versatility of triazole derivatives in forming diverse supramolecular assemblies (Zhai et al., 2007).

Catalysis

The synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine and dimethyl carbonate uses 3-amino-1,2,4-triazole potassium as a solid base catalyst at ambient temperature, demonstrating high catalytic activity and selectivity. This highlights the role of triazole derivatives in catalysis, offering efficient and green synthesis pathways (Wang, Fei, Li, & Deng, 2016).

Magnetism in Copper(II) Complexes

The study of trinuclear and one-dimensional copper(II) complexes using 4-amino-3,5-dimethyl-1,2,4-triazole as ligand elucidates the magnetic properties of these complexes. These findings contribute to the understanding of antiferromagnetic exchange in copper(II) complexes bridged by 1,2,4-triazole ligands, offering insights into the magnetic behaviors of these materials (Su et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

dimethyl 1-(2-amino-2-oxoethyl)triazole-4,5-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O5/c1-16-7(14)5-6(8(15)17-2)12(11-10-5)3-4(9)13/h3H2,1-2H3,(H2,9,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEWABLWKFIXADI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)CC(=O)N)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2874141.png)

![N-[6-(diethylamino)pyridin-3-yl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2874145.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2874146.png)

![N-cyclohexyl-1-[(1-ethyl-5-methoxy-1H-indol-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B2874149.png)

![3-benzyl-8-chloro-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2874151.png)

![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)